molecular formula C10H13N3O2S B193623 Albendazole-2-aminosulfone CAS No. 80983-34-2

Albendazole-2-aminosulfone

Cat. No. B193623
CAS RN: 80983-34-2
M. Wt: 239.3 g/mol
InChI Key: WTPBIYSMFKUQKY-UHFFFAOYSA-N
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Description

Albendazole-2-aminosulfone is a metabolite of Albendazole, a broad-spectrum antihelmintic agent . It has a molecular formula of C10 H13 N3 O2 S and a molecular weight of 239.29 .


Molecular Structure Analysis

The molecular structure of Albendazole-2-aminosulfone is represented by the formula C10 H13 N3 O2 S . The SMILES representation is CCCS(=O)(=O)c1ccc2[nH]c(N)nc2c1 .


Physical And Chemical Properties Analysis

Albendazole-2-aminosulfone has a molecular weight of 239.29 and a molecular formula of C10 H13 N3 O2 S . The IUPAC name is 5-propylsulfonyl-1H-benzimidazol-2-amine .

Scientific Research Applications

Quantitative Determination in Biological Tissues

Albendazole-2-aminosulfone is a key metabolite of albendazole, a widely used anthelmintic. Research has developed methods for its quantitative determination in biological tissues, particularly in animal studies. For instance, Melikyan et al. (2021) devised a method for determining albendazole and its metabolites, including albendazole-2-aminosulfone, in sheep muscles using High-Performance Liquid Chromatography/Fluorescence Detection (HPLC/FLD). This method is significant for veterinary drug studies and ensuring food safety standards in animal products (Melikyan et al., 2021).

Pharmacokinetics and Tissue Distribution

Understanding the pharmacokinetics and tissue distribution of albendazole-2-aminosulfone is vital for its effective use in various species. A study by Dar et al. (2017) explored the bioavailability of albendazole and its metabolites in the plasma of Pangasianodon hypophthalmus, highlighting the transformation of albendazole into its metabolites, including albendazole-2-aminosulfone (Dar et al., 2017).

Detection in Milk and Other Animal Products

Fletouris et al. (1996) developed a rapid, sensitive liquid chromatographic assay for detecting albendazole-2-aminosulfone in milk. This research is crucial for monitoring drug residues in dairy products and ensuring consumer safety (Fletouris et al., 1996).

Environmental and Food Safety

Several studies have focused on the determination of albendazole and its metabolites, including albendazole-2-aminosulfone, in various environmental matrices. For example, Shaikh et al. (2003) described a procedure for determining albendazole and its metabolites in fish muscle, which is critical for assessing the environmental impact and food safety of these compounds (Shaikh et al., 2003).

Safety And Hazards

Albendazole, the parent compound of Albendazole-2-aminosulfone, is suspected of damaging fertility or the unborn child. It may cause damage to organs (Adrenal gland, Blood, male reproductive organs, spleen) through prolonged or repeated exposure if swallowed. It is also very toxic to aquatic life with long-lasting effects .

Future Directions

A study has developed a rapid, specific, and sensitive method utilizing ultra-performance liquid chromatography tandem mass spectrometry to determine Albendazole, Albendazole sulfoxide, Albendazole sulfone, and Albendazole-2-aminosulfone in fish muscle tissue . This indicates potential future directions in the detection and analysis of Albendazole-2-aminosulfone in various biological samples and environmental contexts.

properties

IUPAC Name

6-propylsulfonyl-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-2-5-16(14,15)7-3-4-8-9(6-7)13-10(11)12-8/h3-4,6H,2,5H2,1H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPBIYSMFKUQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80230823
Record name Albendazole-2-aminosulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80230823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Albendazole-2-aminosulfone

CAS RN

80983-34-2
Record name Albendazole-2-aminosulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80983-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Albendazole-2-aminosulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080983342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Albendazole-2-aminosulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80230823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALBENDAZOLE-2-AMINO SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RJ4TYC7EB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
133
Citations
PS Chu, RY Wang, TA Brandt… - Journal of Chromatography …, 1993 - Elsevier
… An analytical method for the determination of albendazole (ABZ) residues in bovine milk was developed using one of its major metabolites, albendazole-2-aminosulfone (ABZ2NH2) as …
Number of citations: 28 www.sciencedirect.com
D Peng, N Jiang, Y Wang, D Chen, Z Liu… - Food and Agricultural …, 2016 - Taylor & Francis
Full article: Development and validation of an indirect competitive enzyme-linked immunosorbent assay for the detection of albendazole 2-aminosulfone residues in animal tissues Skip …
Number of citations: 4 www.tandfonline.com
H Zhang, J Zhao, B Chen, Y Ma, Z Li, X Shou… - … of Chromatography B, 2020 - Elsevier
… developed and validated for the determination of albendazole and its metabolites, albendazole sulfoxide (ABZSO), albendazole sulfone (ABZSO 2 ) and albendazole-2-aminosulfone (…
Number of citations: 6 www.sciencedirect.com
M del Carmen Beltrán, W Reybroeck… - journal of food and drug …, 2016 - core.ac.uk
… Moreover, it is metabolized by rapid oxidation into different metabolites [albendazole sulfoxide (ABZSO), albendazole sulfone (ABZSO2), and albendazole 2aminosulfone (NH2-ABZSO2…
Number of citations: 3 core.ac.uk
DJ Fletouris, NA Botsoglou, IE Psomas… - Journal of food protection, 1998 - Elsevier
… versus 230 Ilg/kg for albendazole sulfoxide; 890 versus 608 or 1502 versus 783 Ilg/kg for albendazole sulfone; 19versus 15 or 161 versus 1051lg/kg for albendazole 2-aminosulfone). …
Number of citations: 27 www.sciencedirect.com
T Romero, R Althaus, VJ Moya… - journal of food and drug …, 2017 - Elsevier
… Moreover, it is metabolized by rapid oxidation into different metabolites [albendazole sulfoxide (ABZSO), albendazole sulfone (ABZSO 2 ), and albendazole 2-aminosulfone (NH 2 -…
Number of citations: 13 www.sciencedirect.com
DJ Fletouris, EP Papapanagiotou… - Journal of agricultural …, 2005 - ACS Publications
… metabolized by oxidation of its sulfide group to form albendazole sulfoxide and albendazole sulfone and by deacetylation of the carbamate group to form albendazole 2-aminosulfone ( 1…
Number of citations: 21 pubs.acs.org
RA Belaz, J de O Cardoso… - Drug Metabolism …, 2015 - ingentaconnect.com
This work presents an in vitro investigation of the effect of protein restriction on the metabolism of albendazole (ABZ). This study was conducted using liver microsomal fractions obtained …
Number of citations: 3 www.ingentaconnect.com
R Theurillat, G Stirnimann, C Wenker… - Separation science …, 2021 - Wiley Online Library
… sulfoxide, albendazole sulfone, albendazole 2-aminosulfone, and other metabolites. High-… data suggest that small amounts of albendazole 2-aminosulfone may be present in plasma …
DJ Fletouris, NA Botsoglou, IE Psomas, AI Mantis - Journal of dairy science, 1997 - Elsevier
… The accuracy of the method was studied by inoculating control samples of Feta cheese with albendazole sulfoxide, albendazole sulfone, and albendazole 2-aminosulfone at four …
Number of citations: 24 www.sciencedirect.com

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